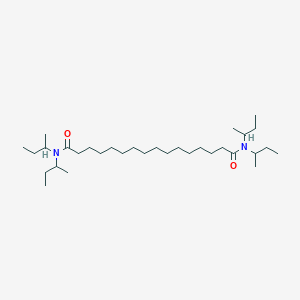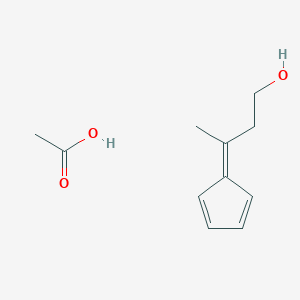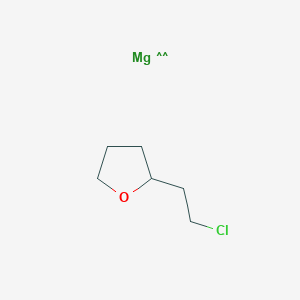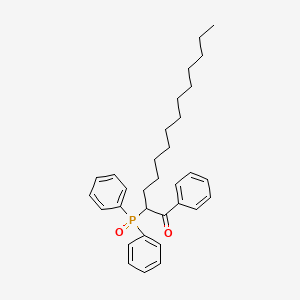
2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a tetradecanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one typically involves the reaction of diphenylphosphoryl chloride with a suitable tetradecanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
Applications De Recherche Scientifique
2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The diphenylphosphoryl group can modulate the activity of these targets, leading to various biological outcomes. The compound’s ability to undergo specific chemical reactions also plays a role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphoryl azide: Known for its use in organic synthesis, particularly in the formation of azides.
Diphenylphosphine oxide: Commonly used as a ligand in coordination chemistry.
Triphenylphosphine oxide: Widely used in organic synthesis as a byproduct of the Wittig reaction.
Uniqueness
2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one is unique due to its specific structure, which combines a long alkyl chain with a diphenylphosphoryl group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
821770-27-8 |
|---|---|
Formule moléculaire |
C32H41O2P |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
2-diphenylphosphoryl-1-phenyltetradecan-1-one |
InChI |
InChI=1S/C32H41O2P/c1-2-3-4-5-6-7-8-9-10-20-27-31(32(33)28-21-14-11-15-22-28)35(34,29-23-16-12-17-24-29)30-25-18-13-19-26-30/h11-19,21-26,31H,2-10,20,27H2,1H3 |
Clé InChI |
XULLFQOWIZQSIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


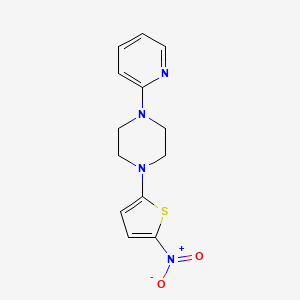
![2-[(E)-Ethylideneamino]benzamide](/img/structure/B12529803.png)
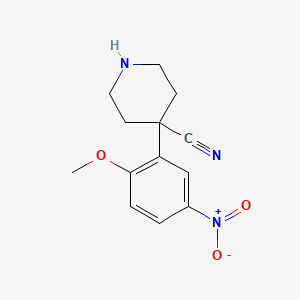
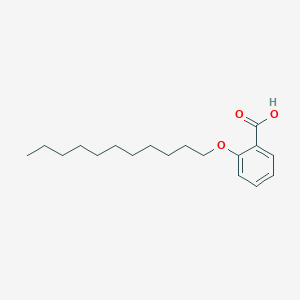
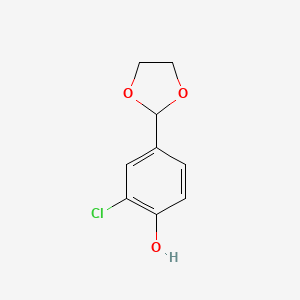
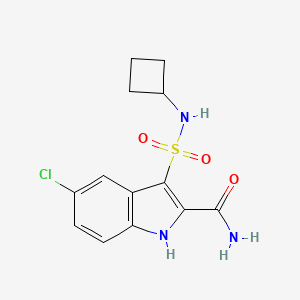
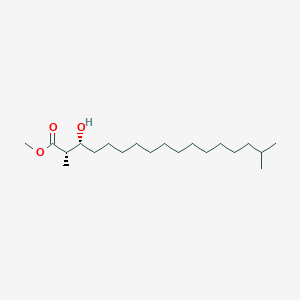
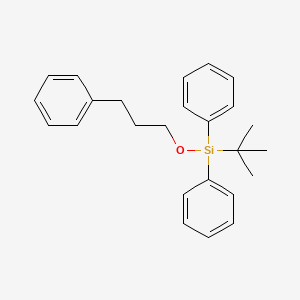
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
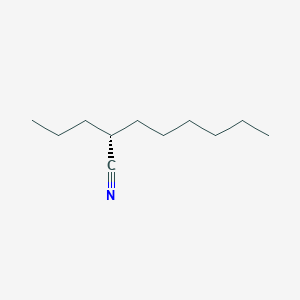
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
